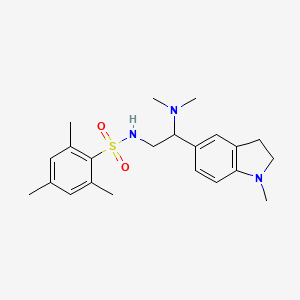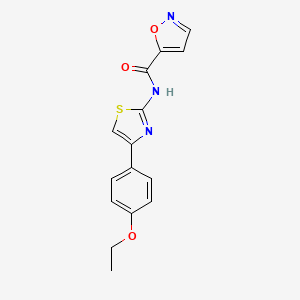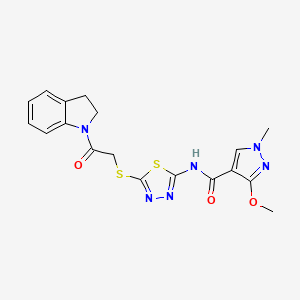![molecular formula C14H16N4O3S2 B2721356 N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 899225-95-7](/img/structure/B2721356.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” is a chemical compound that has been synthesized for various studies . It is a derivative of benzo[d]thiazol-2-yl, which is known for its antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(benzo[d]thiazol-2-yl) derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, FTIR analysis can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight can be calculated based on its molecular formula .Aplicaciones Científicas De Investigación
Antibacterial and Antitumor Applications
Compounds containing a sulfonamido moiety, similar in structure to "N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide," have been synthesized for their potential antibacterial properties. The study by Azab, Youssef, and El-Bordany (2013) focused on developing novel heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activity against various pathogens (Azab, M. E., Youssef, M., & El-Bordany, E. A., 2013).
Carbonic Anhydrase Inhibition
Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This research illustrates the compound's potential in cancer treatment and enzyme inhibition, providing a foundation for further investigation into similar compounds (Kucukoglu, K., et al., 2016).
Binding Studies
The binding of sulfonamides to proteins has been explored, with research indicating the hydrophobic nature of this interaction. Jun, Mayer, Himel, and Luzzi (1971) used a fluorescent probe technique to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, shedding light on the binding mechanisms of sulfonamides to proteins (Jun, H., Mayer, R. T., Himel, C., & Luzzi, L., 1971).
Enzyme Inhibition and Anticancer Activity
Sulfonamide derivatives have been synthesized and tested for their inhibitory activity against carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, along with their cytotoxicity towards oral squamous cancer cell lines. This research by Ozmen Ozgun et al. (2019) highlights the therapeutic potential of sulfonamide derivatives in treating cancer and inhibiting enzymes involved in disease processes (Ozmen Ozgun, D., et al., 2019).
Sulfonamide Hybrids
Ghomashi, Ghomashi, Aghaei, and Massah (2022) reviewed the advances in designing and developing sulfonamide hybrids, emphasizing their broad pharmacological activities. These compounds possess significant antibacterial, antitumor, and enzyme inhibitory activities, making them important in the development of new therapeutic agents (Ghomashi, R., et al., 2022).
Direcciones Futuras
The future directions for the study of “N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” could include further investigation of its biological activities, such as its potential antibacterial activity . Additionally, its mechanism of action could be studied in more detail to understand how it interacts with biological systems.
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-4-21-10-5-6-11-12(7-10)22-14(15-11)17-23(19,20)13-8-18(3)16-9(13)2/h5-8H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLQAFPBTDISMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CN(N=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B2721275.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B2721277.png)





![Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2721288.png)
![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)


